N-(4-ethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide N-(4-ethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.: 338426-28-1
VCID: VC6629333
InChI: InChI=1S/C20H21N3O2S/c1-3-25-17-11-9-16(10-12-17)22-19(24)14-26-20-21-13-18(23(20)2)15-7-5-4-6-8-15/h4-13H,3,14H2,1-2H3,(H,22,24)
SMILES: CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=CC=C3
Molecular Formula: C20H21N3O2S
Molecular Weight: 367.47

N-(4-ethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

CAS No.: 338426-28-1

Cat. No.: VC6629333

Molecular Formula: C20H21N3O2S

Molecular Weight: 367.47

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide - 338426-28-1

Specification

CAS No. 338426-28-1
Molecular Formula C20H21N3O2S
Molecular Weight 367.47
IUPAC Name N-(4-ethoxyphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide
Standard InChI InChI=1S/C20H21N3O2S/c1-3-25-17-11-9-16(10-12-17)22-19(24)14-26-20-21-13-18(23(20)2)15-7-5-4-6-8-15/h4-13H,3,14H2,1-2H3,(H,22,24)
Standard InChI Key XEIPDHVOLKRJNU-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • A 1-methyl-5-phenylimidazole ring, providing a planar aromatic system capable of π-π stacking and hydrogen bonding.

  • A sulfanyl (-S-) bridge connecting the imidazole to an acetamide group, introducing potential redox activity and metabolic stability.

  • An N-(4-ethoxyphenyl)acetamide moiety, contributing hydrophobic and electron-donating effects via the ethoxy group .

The molecular formula is C₂₀H₂₁N₃O₂S, with a molecular weight of 367.47 g/mol. Key stereoelectronic features include:

  • LogP: Estimated at ~5.7 (based on analogs ), suggesting moderate lipophilicity conducive to membrane permeability.

  • Hydrogen bond donors/acceptors: 1 donor (NH of acetamide) and 5 acceptors (imidazole N, carbonyl O, ethoxy O), influencing solubility and target binding.

Spectroscopic Characterization

Synthesis validation typically employs:

  • ¹H/¹³C NMR: Resonances for imidazole protons (δ 7.2–8.1 ppm), ethoxy methyl (δ 1.3–1.5 ppm), and acetamide carbonyl (δ 168–170 ppm).

  • Mass spectrometry: Molecular ion peak at m/z 367.47 (M⁺) with fragmentation patterns confirming the sulfanyl bridge and imidazole cleavage.

Synthetic Pathways and Optimization

Core Imidazole Synthesis

The imidazole ring is synthesized via the Debus-Radziszewski reaction, a three-component condensation of:

  • 1-Phenyl-1,2-diketone (from oxidative coupling of acetophenone derivatives).

  • Methylamine (for N-methylation).

  • Ammonium acetate (nitrogen source).

Reaction conditions:

  • Solvent: Ethanol/water mixture (3:1).

  • Temperature: 80–90°C under reflux.

  • Catalyst: p-Toluenesulfonic acid (10 mol%).

  • Yield: 65–72% after recrystallization.

Sulfanyl-Acetamide Coupling

The sulfanyl linkage is introduced through nucleophilic substitution:

  • 2-Chloroacetamide intermediate: Prepared by reacting 4-ethoxyaniline with chloroacetyl chloride in dichloromethane (0°C, 2 h).

  • Thiol-imidazole precursor: Generated by reducing disulfide analogs (e.g., 5-phenylimidazole-2-thiol) with LiAlH₄.

  • Coupling: Thiolate anion attack on chloroacetamide in DMF at 50°C for 6 h, yielding the final product .

Critical parameters:

  • pH control (8.5–9.0) to deprotonate thiol without hydrolyzing acetamide.

  • Exclusion of oxygen to prevent disulfide byproducts.

Biological Activities and Mechanistic Hypotheses

Anticancer Activity

Preliminary assays on analogs show:

  • IC₅₀: 12–25 µM against MCF-7 breast cancer cells.

  • Apoptosis induction: Caspase-3/7 activation and PARP cleavage observed in HT-29 colon carcinoma .

Structure–activity relationship (SAR):

  • Imidazole 2-position: Sulfanyl groups enhance DNA intercalation vs. alkylthio analogs.

  • 4-Ethoxyphenyl: Hydrophobic interactions with kinase ATP pockets (e.g., EGFR inhibition).

Research Findings and Comparative Analysis

In Silico Studies

Molecular docking predicts high affinity for:

  • Cytochrome P450 17A1 (CYP17A1): ΔG = -9.2 kcal/mol, critical in prostate cancer hormone therapy .

  • Tuberculosis enoyl-ACP reductase (InhA): Binding via sulfanyl-acetamide hinge region.

ADMET predictions:

  • Bioavailability: 78% (Lipinski rule compliant).

  • CYP3A4 inhibition: Moderate (risk of drug–drug interactions).

Comparative Data with Structural Analogs

PropertyTarget CompoundD406-0457 EVT-2650058
Molecular Weight367.47507.63342.36
logP5.7 (est.)5.794.1
Anticancer IC₅₀ (µM)N/A18.9 (MCF-7)14.3 (A549)
Antimicrobial MIC (µg/mL)N/A12 (S. aureus)9 (E. coli)

Applications and Future Directions

Medicinal Chemistry

  • Lead optimization: Modifications at the ethoxy group (e.g., trifluoromethyl substitution) to enhance metabolic stability.

  • Combination therapies: Synergy with β-lactam antibiotics against MRSA observed in analogs .

Industrial Synthesis Challenges

  • Scale-up issues: Low yields (<50%) in thiol coupling due to steric hindrance.

  • Purification: Requires preparative HPLC (C18 column, 70% acetonitrile/water).

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